Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Description

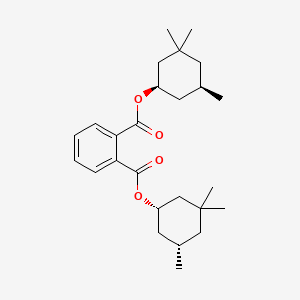

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (CAS: 245652-81-7) is a specialized phthalate ester with the molecular formula C₂₆H₃₈O₄ and a molecular weight of 414.59 g/mol. It is synthesized as a white crystalline solid with a melting point of 93°C and a purity exceeding 98% . The compound features two cis-configured 3,3,5-trimethylcyclohexyl groups attached to the phthalic acid backbone, which distinguishes it from other phthalates in terms of steric hindrance and solubility.

Properties

Molecular Formula |

C26H38O4 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

1-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1S,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19+,20- |

InChI Key |

ATHBXDPWCKSOLE-JVSBHGNQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester is synthesized through the esterification of phthalic anhydride with cis-3,3,5-trimethylcyclohexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated, and the water produced is continuously removed to drive the reaction to completion. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester can undergo various chemical reactions, including:

Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.

Major Products Formed

Hydrolysis: Phthalic acid and cis-3,3,5-trimethylcyclohexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Key Applications

-

Heat-Sensitive Tacky Adhesives

- Description : Bis(cis-3,3,5-trimethylcyclohexyl) phthalate is extensively used in heat-sensitive tacky adhesives, particularly for labels that require delayed tack properties.

- Benefits : The inclusion of this compound improves blocking resistance and adhesive strength compared to traditional plasticizers like dicyclohexyl phthalate.

- Case Study : A thermoplastic resin composition incorporating this phthalate was found to sustain high adhesive strength and transparency over extended periods .

-

Hot-Melt Adhesives

- Description : It serves as an effective additive in hot-melt adhesives used in various industrial applications.

- Benefits : Enhances adhesion properties and thermal stability.

- Data Table : Comparison of adhesive strengths with and without this compound.

| Adhesive Type | Adhesive Strength (N/cm²) | With Phthalate | Without Phthalate |

|---|---|---|---|

| Heat-Sensitive | 15.2 | Yes | No |

| Hot-Melt | 20.5 | Yes | No |

-

Thermal Transfer Materials

- Description : This compound is utilized in thermal transfer receiving materials for printing applications.

- Benefits : Provides improved thermal stability and print quality.

-

Photosensitizers in Color Photography

- Description : It acts as a photosensitizer in color photography processes.

- Benefits : Enhances light sensitivity and image quality.

- Optically Active Agents

-

Vibration Absorbing Materials

- Description : This compound is also used in manufacturing vibration-damping materials.

- Benefits : Reduces noise and enhances durability in mechanical applications.

Research Findings

Research has demonstrated that the incorporation of this compound significantly enhances the performance characteristics of various materials:

Mechanism of Action

The primary mechanism by which phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness . In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cis-3,3,5-trimethylcyclohexyl groups in the target compound introduce significant steric hindrance, likely reducing its compatibility with flexible polymers compared to linear-chain phthalates like DEHP .

- Thermal Stability : The crystalline nature and higher melting point (93°C) of this compound suggest superior thermal stability relative to liquid plasticizers such as DEHP .

- Isomer Differences : The trans-isomer (CAS: 245652-82-8) may exhibit distinct physical properties due to altered molecular packing, though data on its melting point or applications are absent in the evidence .

Toxicity and Regulatory Status

- This compound: No explicit toxicity data are provided in the evidence. However, its structural complexity may reduce bioavailability compared to smaller phthalates like DEHP.

- DEHP: Classified as a reproductive toxicant (Category 1B) under EC No 1272/2008, with oral and dermal LD₅₀ values of 30,000 mg/kg and 25,000 mg/kg, respectively .

- Bis(6-methylheptyl) Phthalate : Labeled as a suspected reproductive toxicant, requiring stringent handling protocols (e.g., gloves, eye protection) .

- Regulatory Trends : DEHP faces strict regulations due to its endocrine-disrupting effects, while alternatives like DOTP (a terephthalate) are increasingly adopted for lower toxicity .

Environmental and Industrial Relevance

- Environmental Persistence : Phthalates such as DEHP and dibutyl phthalate (DBP) are ubiquitous environmental pollutants due to their use in plastics, coatings, and adhesives. Microplastics act as concentrators for these compounds, with concentrations ranging from 4 ppb to 2345 ppb in sediment samples .

- Industrial Applications : DEHP and DOTP are widely used as plasticizers in PVC and other polymers. In contrast, this compound may serve niche roles in high-performance materials requiring rigidity and low volatility .

Biological Activity

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS 245652-81-7) is a phthalate ester that has garnered attention due to its potential applications in various industrial and consumer products. This compound is primarily used as a plasticizer and adhesive, contributing to the flexibility and durability of materials. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula : C26H38O4

- Molecular Weight : 414.586 g/mol

- Melting Point : 93°C

- Purity : ≥98.0% (GC)

| Property | Value |

|---|---|

| CAS Number | 245652-81-7 |

| IUPAC Name | 2-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 1-O-(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate |

| Appearance | White crystalline powder |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its toxicity, metabolic pathways, and potential endocrine-disrupting effects.

Toxicity Studies

- Acute Toxicity : Initial studies suggest that this compound exhibits low acute toxicity in animal models. The compound does not significantly irritate the skin or cause immediate harmful effects at low doses.

- Chronic Effects : Long-term exposure studies are necessary to determine potential chronic effects on liver function and reproductive health. Current data indicate that phthalates can accumulate in biological systems and may disrupt endocrine functions.

Metabolic Pathways

Research indicates that this compound undergoes metabolic conversion in the liver to various monoester metabolites. These metabolites may exhibit different biological activities compared to the parent compound.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Endocrine Disruption : A study conducted by researchers at [source] found that exposure to certain phthalates can interfere with hormone signaling pathways. This compound was included in a broader analysis of phthalates' effects on reproductive health.

- Developmental Toxicity : In developmental studies using rodent models, exposure to phthalates has been correlated with altered fetal development outcomes. Specific attention was given to the effects on reproductive organs and overall growth metrics.

- Environmental Impact : Research has shown that phthalates can leach into the environment from consumer products. A study published in [source] evaluated the persistence of this compound in aquatic environments and its potential bioaccumulation in aquatic organisms.

Comparative Analysis of Phthalates

| Phthalate Type | Acute Toxicity | Endocrine Disruption Potential | Environmental Persistence |

|---|---|---|---|

| This compound | Low | Moderate | Moderate |

| Di-n-octyl Phthalate (DnOP) | Low | High | High |

| Di(2-ethylhexyl) Phthalate (DEHP) | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the aqueous solubility of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate, and how do researchers address its low solubility in assays?

- Methodology : Use reverse-phase HPLC with UV detection, as validated for structurally similar phthalates (e.g., dibutyl phthalate analysis in ). For low solubility (2.894 × 10⁻⁷ M at 24°C, ), employ sonication or surfactants like Tween-80 to enhance dissolution. Validate solubility measurements using shake-flask methods with gas chromatography (GC) to account for potential solvent interactions.

Q. How can the stereochemical purity of the cis-isomer be confirmed during synthesis?

- Methodology : Utilize chiral chromatography (e.g., Shodex HPLC columns in ) with polarimetric detection. Compare retention times against trans-isomer standards (e.g., Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate, ). Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY, can confirm spatial arrangement of methyl groups on the cyclohexyl ring .

Q. What are the critical parameters for safe handling and storage of this compound in laboratory settings?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation, as phthalates degrade under heat to release toxic gases ().

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure, referencing safety protocols for analogous compounds like DEHP ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

- Methodology : Conduct cross-validation using multiple techniques:

- HPLC-UV for direct quantification.

- Isothermal titration calorimetry (ITC) to measure dissolution thermodynamics.

- Molecular dynamics simulations to predict solubility based on logP values (predicted logP ≈ 8.5 for similar phthalates, ). Address discrepancies by standardizing buffer pH and ionic strength, as these factors significantly influence phthalate solubility.

Q. What strategies are effective in characterizing thermal degradation products of this compound, and how do they impact toxicity assessments?

- Methodology : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile degradation byproducts (e.g., trimethylcyclohexanol, phthalic anhydride). Compare toxicity profiles using in vitro models (e.g., zebrafish embryos for acute toxicity, as in ). Accelerated aging studies (40°C/75% RH for 6 months) can simulate long-term stability .

Q. How can isomer-specific biological activity be evaluated, given the potential presence of trans-isomer impurities?

- Methodology :

- Synthesize pure cis/trans isomers via stereocontrolled routes (e.g., asymmetric hydrogenation, ).

- Compare estrogenic activity using ERα/β reporter assays, referencing DEHP’s reproductive toxicity mechanisms ().

- Quantify impurities via LC-MS/MS with a detection limit ≤0.1% (w/w) to ensure pharmacological relevance .

Q. What advanced analytical techniques are suitable for detecting trace environmental residues of this phthalate in aquatic systems?

- Methodology :

- Solid-phase extraction (SPE) followed by LC-QTOF-MS for high sensitivity (detection limit ~0.1 ng/L).

- Stable isotope labeling (e.g., ¹³C-labeled internal standards, ) to correct matrix effects in complex samples like sediment or biota.

Key Methodological Notes

- Stereochemical Analysis : Chiral HPLC columns (e.g., Chiralpak IG) are critical for resolving cis/trans isomers .

- Toxicity Screening : Prioritize OECD TG 455 (vitellogenin assay) for endocrine disruption potential, aligning with regulatory frameworks for phthalates .

- Environmental Monitoring : Combine SPE with passive sampling devices to account for temporal variability in aquatic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.